Tert-butyl4-(isopropylsulfonyl)piperazine-1-carboxylate

Description

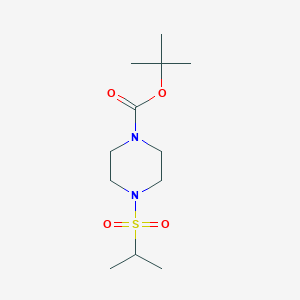

Tert-butyl4-(isopropylsulfonyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an isopropylsulfonyl substituent at the 4-position. This compound serves as a key intermediate in medicinal chemistry for the synthesis of receptor antagonists, enzyme inhibitors, and other bioactive molecules.

Properties

IUPAC Name |

tert-butyl 4-propan-2-ylsulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4S/c1-10(2)19(16,17)14-8-6-13(7-9-14)11(15)18-12(3,4)5/h10H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEWHCAQRGJNGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Route

The synthesis of tert-butyl 4-(isopropylsulfonyl)piperazine-1-carboxylate typically involves a multi-step process focusing on selective functionalization of the piperazine ring:

Step 1: Protection of Piperazine Nitrogen-1

Piperazine is reacted with tert-butyl chloroformate to introduce the tert-butoxycarbonyl (Boc) protecting group at the nitrogen-1 position. This step prevents undesired reactions at this site during subsequent functionalizations.Step 2: Introduction of the Isopropylsulfonyl Group at Nitrogen-4

The Boc-protected piperazine intermediate is then reacted with isopropylsulfonyl chloride in the presence of a base such as triethylamine. This nucleophilic substitution reaction installs the isopropylsulfonyl moiety selectively at the nitrogen-4 position of the piperazine ring.Step 3: Purification

The crude product is purified by column chromatography, commonly using silica gel with gradient elution (e.g., hexane:ethyl acetate mixtures), to afford the target compound in high purity.

Typical Reaction Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Piperazine + tert-butyl chloroformate + base (e.g., triethylamine) | Dichloromethane (DCM) | 0°C to room temp | 2–4 hours | 80–90 |

| 2 | Boc-piperazine + isopropylsulfonyl chloride + base (triethylamine) | Dichloromethane (DCM) | Room temperature | 3–6 hours | 75–85 |

| 3 | Column chromatography | Silica gel | Ambient | — | Purification |

This route is supported by synthetic protocols documented in chemical supplier data and patent literature, emphasizing mild conditions to maintain Boc group integrity and achieve selective sulfonylation.

Industrial Scale-Up Considerations

For industrial production, the synthesis is optimized to improve yield, reduce reaction time, and ensure reproducibility:

Use of Continuous Flow Reactors: Enhances mixing and temperature control, leading to better reaction efficiency and scalability.

Solvent Optimization: Selection of solvents with suitable polarity and boiling points to facilitate easy separation and recycling.

Automated Purification: Implementation of automated chromatography or crystallization techniques to streamline product isolation.

Reaction Monitoring: Use of in-line analytical techniques such as LC-MS or HPLC to monitor reaction progress and optimize endpoint determination.

These strategies help in scaling the laboratory synthesis to kilogram or higher scales while maintaining product quality and cost-effectiveness.

Alternative Synthetic Strategies

Some alternative approaches for preparing tert-butyl 4-substituted piperazine derivatives, which may be adapted to this compound, include:

Buchwald-Hartwig Amination: Cross-coupling of halogenated sulfonyl reagents with Boc-protected piperazine using palladium catalysts under basic conditions. This method offers high selectivity and yield for C-N bond formation.

One-Pot Synthesis: Although demonstrated for other tert-butyl 4-substituted piperazine derivatives (e.g., tert-butyl 4-propioloylpiperazine-1-carboxylate), one-pot methods involving azide-alkyne cycloaddition reactions can be adapted for efficient synthesis of functionalized piperazine carboxylates.

Chemical Reactions Analysis

Reactivity of tert-Butyl 4-(isopropylsulfonyl)piperazine-1-carboxylate

The compound’s functional groups allow it to undergo several types of chemical transformations:

| Reaction Type | Typical Reagents | Outcome/Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Conversion of sulfonyl to sulfone or sulfoxide derivatives |

| Reduction | Lithium aluminum hydride, sodium borohydride | Reduction of sulfonyl to sulfinyl or sulfide analogs |

| Nucleophilic Substitution | Amines, thiols, halides with bases (NaOH, K2CO3) | Replacement of isopropylsulfonyl group to form diverse derivatives |

These reactions provide versatility for further structural modifications in drug discovery and development.

Purification Techniques

Silica Gel Chromatography: Gradient elution from non-polar to moderately polar solvents (e.g., hexane:ethyl acetate, or methanol:dichloromethane mixtures) is effective for isolating the pure compound.

Pre-adsorption: Loading crude material onto silica gel prior to column chromatography improves separation efficiency.

Crystallization: In some cases, recrystallization from ethyl acetate or ethyl acetate/hexane mixtures can yield highly pure material suitable for structural studies.

Structural Characterization Tools

Single-Crystal X-ray Diffraction: Provides definitive structural confirmation, including stereochemistry and hydrogen bonding patterns. Data collection at low temperatures (~105 K) reduces thermal motion artifacts.

NMR Spectroscopy: Variable-temperature NMR can resolve conformational dynamics such as rotamerism.

Mass Spectrometry (LC-MS): Confirms molecular weight and purity, monitors reaction progress.

Computational Methods: Density Functional Theory (DFT) calculations assist in resolving structural ambiguities and predicting reactivity.

Summary Table of Key Data

| Parameter | Data/Value | Source |

|---|---|---|

| Molecular Formula | C12H24N2O4S | PubChem |

| Molecular Weight | 292.40 g/mol | PubChem |

| IUPAC Name | tert-butyl 4-propan-2-ylsulfonylpiperazine-1-carboxylate | PubChem |

| Typical Yield (Lab Scale) | 75–90% | BenchChem |

| Reaction Solvent | Dichloromethane (DCM) | BenchChem |

| Typical Base Used | Triethylamine | BenchChem |

| Purification Method | Silica gel chromatography | BenchChem |

| Alternative Catalytic Method | Buchwald-Hartwig amination (Pd-catalyzed) | BenchChem |

| Structural Characterization Tools | X-ray diffraction, NMR, LC-MS | BenchChem, PMC |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(isopropylsulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylsulfonyl group can be replaced with other substituents using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetonitrile.

Reduction: Lithium aluminum hydride, sodium borohydride in solvents such as tetrahydrofuran or ethanol.

Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 4-(isopropylsulfonyl)piperazine-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities, such as anticancer, antiviral, and antimicrobial agents.

Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets, including enzymes and receptors.

Chemical Biology: It is employed in the design and synthesis of chemical probes for investigating biological pathways and mechanisms.

Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 4-(isopropylsulfonyl)piperazine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The piperazine ring can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, while the isopropylsulfonyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The target compound is compared to structurally related piperazine derivatives (Table 1). Key differences lie in the substituents at the 4-position of the piperazine ring, which modulate electronic, steric, and pharmacokinetic properties.

Table 1: Structural Comparison of Selected Analogues

*Calculated based on molecular formula C12H24N2O4S.

Physicochemical Properties

- Lipophilicity : The isopropylsulfonyl group confers moderate lipophilicity (predicted logP ~2.5), contrasting with the highly lipophilic trifluoromethyl group in Compound 15e (logP ~4.0) .

- Solubility: The Boc group enhances aqueous solubility compared to non-protected analogues. However, the bulky isopropylsulfonyl group reduces solubility relative to smaller substituents like piperidinyl (CAS 205059-24-1) .

- Basicity : The electron-withdrawing sulfonyl group decreases the basicity of the piperazine nitrogen, unlike the basic piperidinyl substituent in CAS 205059-24-1 .

Reactivity and Stability

- Synthetic Flexibility: The Boc group is readily removed under acidic conditions, enabling downstream functionalization. This contrasts with labile groups like the oxazolidinone in Compound 1a, which degrades in simulated gastric fluid .

- Stability: The isopropylsulfonyl group exhibits greater stability under physiological conditions compared to fluorinated quinolinyl derivatives (e.g., CF-OE), which may undergo metabolic defluorination .

Biological Activity

Tert-butyl 4-(isopropylsulfonyl)piperazine-1-carboxylate is a compound belonging to the piperazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and neuropharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, an isopropylsulfonyl moiety, and a piperazine ring, which contribute to its diverse biological properties. The structural formula can be represented as follows:

1. Antitumor Activity

Research indicates that piperazine derivatives exhibit significant antitumor activity. A study highlighted that modifications in the piperazine structure could enhance anticancer properties. For instance, compounds with a similar backbone demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including PC3 and HeLa cells. Notably, certain derivatives showed IC50 values in the low micromolar range, indicating potent activity against cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 9 | HeLa | 1.02 |

| Compound 9 | SGC-7901 | 1.33 |

| Compound 9 | PC3 | 2.50 |

| Doxorubicin | HeLa | 0.21 |

The mechanism of action involves the induction of apoptosis through intrinsic and extrinsic pathways, suggesting that these compounds could serve as potential chemotherapeutic agents .

2. Antibacterial Activity

Tert-butyl 4-(isopropylsulfonyl)piperazine-1-carboxylate has also been evaluated for its antibacterial properties. Similar piperazine derivatives have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A study reported that certain derivatives exhibited inhibition efficiencies exceeding 90% against bacterial strains in vitro .

| Bacterial Strain | Inhibition Efficiency (%) |

|---|---|

| Staphylococcus aureus (MRSA) | 91.5 |

| Escherichia coli | 85 |

3. Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities, particularly in treating anxiety and depression. A compound structurally similar to tert-butyl 4-(isopropylsulfonyl)piperazine-1-carboxylate was tested for anxiolytic and antidepressant-like effects in mouse models. The results indicated a significant increase in time spent in the center of an open field test (OFT), suggesting reduced anxiety levels .

Case Studies

Case Study 1: Antitumor Efficacy

In an experimental setup, a derivative with structural similarities to tert-butyl 4-(isopropylsulfonyl)piperazine-1-carboxylate was administered to mice with induced tumors. The treated group exhibited a marked reduction in tumor size compared to controls, supporting the anticancer potential of this class of compounds.

Case Study 2: Antibacterial Testing

A series of piperazine derivatives were synthesized and tested against common bacterial pathogens. The results showed that modifications in the sulfonyl group significantly enhanced antibacterial activity, particularly against resistant strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl4-(isopropylsulfonyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives are often synthesized via Buchwald-Hartwig amination or SNAr reactions with halogenated sulfonyl reagents. In one protocol, potassium carbonate in 1,4-dioxane at 110°C for 12 hours achieved an 88.7% yield for a structurally analogous bromopyrimidine derivative . Optimization includes adjusting solvent polarity (e.g., acetonitrile vs. toluene), temperature (80–110°C), and catalyst systems (e.g., Pd-based catalysts for cross-coupling) .

Q. How can silica gel chromatography be effectively applied to purify tert-butyl piperazine derivatives?

- Methodological Answer : Silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate from 8:1 to 4:1) is standard. For polar intermediates, methanol:dichloromethane gradients (0–10% methanol) improve resolution. Pre-adsorption of crude product onto silica gel before column loading enhances separation efficiency .

Q. What crystallographic tools are recommended for structural characterization of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal. Data collection at low temperatures (e.g., 105 K) minimizes thermal motion artifacts. WinGX and ORTEP are used for structure visualization and hydrogen-bonding analysis .

Advanced Research Questions

Q. How can structural ambiguities in tert-butyl piperazine derivatives be resolved when crystallographic data conflicts with NMR/LCMS?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamerism). Use variable-temperature NMR to probe conformational exchange. For crystallographic disagreements, validate hydrogen-bonding networks via graph-set analysis (e.g., Etter’s rules) and compare with DFT-optimized geometries .

Q. What strategies mitigate low yields in multi-step syntheses involving tert-butyl protection/deprotection?

- Methodological Answer : Key issues include Boc-group instability under acidic conditions. Optimize deprotection using HCl/dioxane (4 M, 3 hours) followed by neutralization with potassium carbonate. Monitor intermediates via LCMS (e.g., m/z 243 [M+H-100]+ for tert-butyl cleavage) .

Q. How do hydrogen-bonding patterns influence the solid-state reactivity of tert-butyl piperazine derivatives?

- Methodological Answer : Hydrogen bonds (e.g., N–H⋯O) stabilize specific conformers, affecting reactivity. Analyze packing motifs using Mercury software. For example, anisotropic displacement parameters in crystal structures (Ueq values) reveal steric hindrance at reactive sites .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound’s metabolites?

- Methodological Answer : Metabolites (e.g., hydroxylated derivatives) can be screened via receptor-binding assays (e.g., serotonin 5-HT1A for anxiolytic activity) or enzyme inhibition studies (e.g., phosphodiesterase assays). Use LC-HRMS to correlate metabolic stability with structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.